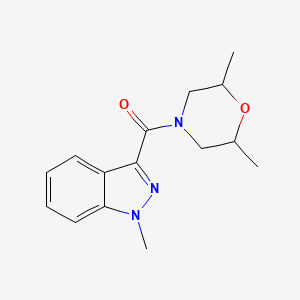![molecular formula C21H27N5O2 B6458739 8-cyclopentyl-2-(4-cyclopropanecarbonylpiperazin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 2549065-54-3](/img/structure/B6458739.png)
8-cyclopentyl-2-(4-cyclopropanecarbonylpiperazin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-cyclopentyl-2-(4-cyclopropanecarbonylpiperazin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.21647512 g/mol and the complexity rating of the compound is 662. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Biochimique
Biochemical Properties
In biochemical reactions, 8-cyclopentyl-2-(4-cyclopropanecarbonylpiperazin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one interacts with enzymes such as CDK4 and ARK5 . The nature of these interactions involves the compound acting as a multikinase inhibitor, exhibiting potent inhibitory activity against these kinases .
Cellular Effects
The effects of this compound on cells are profound. It has been found to induce apoptosis of tumor cells . This compound influences cell function by impacting cell signaling pathways, specifically those involving CDK4 and ARK5 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as CDK4 and ARK5 . This leads to the inhibition of these enzymes, thereby altering gene expression and inducing apoptosis in tumor cells .
Temporal Effects in Laboratory Settings
It has been observed that this compound induces apoptosis of tumor cells at a concentration of approximately 30-100 nM .
Propriétés
IUPAC Name |
8-cyclopentyl-2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-5-methylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-14-12-18(27)26(16-4-2-3-5-16)19-17(14)13-22-21(23-19)25-10-8-24(9-11-25)20(28)15-6-7-15/h12-13,15-16H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEBMYMPJQUUOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)N3CCN(CC3)C(=O)C4CC4)C5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane](/img/structure/B6458661.png)
![N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6458671.png)
![N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6458675.png)
![N,N-dimethyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B6458679.png)
![5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6458680.png)
![6,7-dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline](/img/structure/B6458687.png)

![4-(2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine](/img/structure/B6458706.png)
![4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B6458715.png)
![1-(cyclopropanesulfonyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane](/img/structure/B6458718.png)
![1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,4-diazepane](/img/structure/B6458724.png)
![6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole](/img/structure/B6458735.png)

![6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B6458745.png)
